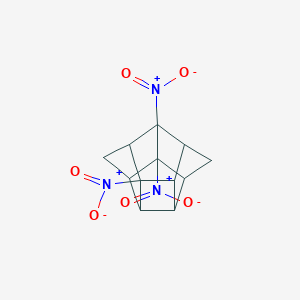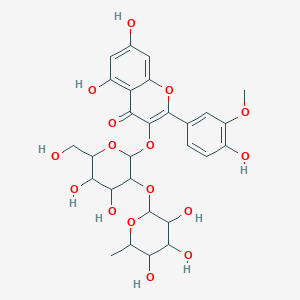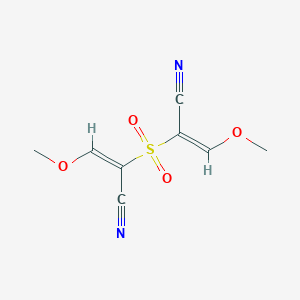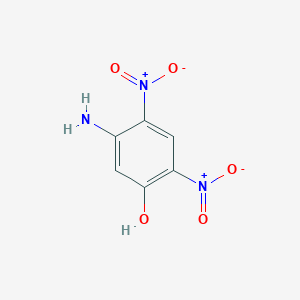
2H-(1)Benzoxepino(5,4-c)pyrazole, 4,5-dihydro-8,9-dimethyl-3-phenyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2H-(1)Benzoxepino(5,4-c)pyrazole, 4,5-dihydro-8,9-dimethyl-3-phenyl-, commonly known as BDPP, is a heterocyclic compound that has gained significant attention in the scientific community due to its potential therapeutic applications. BDPP has been synthesized using various methods, and its mechanism of action and physiological effects have been studied extensively.
Mécanisme D'action
BDPP exerts its therapeutic effects by modulating various cellular pathways. BDPP has been shown to inhibit the activity of protein kinase B (Akt) and mammalian target of rapamycin (mTOR), which are key regulators of cell growth and survival. BDPP also inhibits the activity of nuclear factor-kappa B (NF-κB), a transcription factor that regulates the expression of pro-inflammatory cytokines. In addition, BDPP has been shown to modulate the activity of various enzymes, including acetylcholinesterase and monoamine oxidase, which are involved in the regulation of neurotransmitter levels.
Biochemical and Physiological Effects
BDPP has been shown to have various biochemical and physiological effects. BDPP has been shown to reduce the levels of pro-inflammatory cytokines, including tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). BDPP has also been shown to increase the levels of anti-inflammatory cytokines, including interleukin-10 (IL-10). In addition, BDPP has been shown to inhibit the activity of acetylcholinesterase and monoamine oxidase, which are involved in the regulation of neurotransmitter levels.
Avantages Et Limitations Des Expériences En Laboratoire
BDPP has several advantages for lab experiments, including its high purity and stability. BDPP is also readily available and can be synthesized using various methods. However, BDPP has some limitations, including its low solubility in water and its potential toxicity at high concentrations.
Orientations Futures
BDPP has significant potential for the development of novel therapeutics for various diseases. Future research should focus on the optimization of BDPP synthesis methods and the identification of its molecular targets. In addition, the development of BDPP derivatives with improved solubility and bioavailability should be explored. Furthermore, the potential of BDPP as a drug delivery system should be investigated. Finally, the safety and efficacy of BDPP in preclinical and clinical studies should be evaluated.
Conclusion
BDPP is a heterocyclic compound that has gained significant attention in the scientific community due to its potential therapeutic applications. BDPP has been synthesized using various methods, and its mechanism of action and physiological effects have been studied extensively. BDPP has significant potential for the development of novel therapeutics for various diseases, and future research should focus on the optimization of BDPP synthesis methods and the identification of its molecular targets.
Méthodes De Synthèse
BDPP can be synthesized using various methods, including the reaction of 4,5-dihydro-8,9-dimethyl-3-phenyl-2H-(1)benzoxepin-6-ol with hydrazine hydrate and acetic acid. The reaction yields BDPP in good yield and purity. Other methods of synthesis include the reaction of 2-(4,5-dihydro-8,9-dimethyl-3-phenyl-2H-(1)benzoxepin-6-yl)acetonitrile with hydrazine hydrate and acetic acid and the reaction of 2-(4,5-dihydro-8,9-dimethyl-3-phenyl-2H-(1)benzoxepin-6-yl)acetic acid with thionyl chloride and hydrazine hydrate.
Applications De Recherche Scientifique
BDPP has been studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurological disorders. BDPP has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. BDPP has also been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. In addition, BDPP has been studied for its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.
Propriétés
Numéro CAS |
124392-83-2 |
|---|---|
Nom du produit |
2H-(1)Benzoxepino(5,4-c)pyrazole, 4,5-dihydro-8,9-dimethyl-3-phenyl- |
Formule moléculaire |
C19H18N2O |
Poids moléculaire |
290.4 g/mol |
Nom IUPAC |
8,9-dimethyl-3-phenyl-4,5-dihydro-1H-[1]benzoxepino[5,4-c]pyrazole |
InChI |
InChI=1S/C19H18N2O/c1-12-10-16-17(11-13(12)2)22-9-8-15-18(20-21-19(15)16)14-6-4-3-5-7-14/h3-7,10-11H,8-9H2,1-2H3,(H,20,21) |
Clé InChI |
WMMDTFLRSMNFAH-UHFFFAOYSA-N |
SMILES |
CC1=CC2=C(C=C1C)OCCC3=C2NN=C3C4=CC=CC=C4 |
SMILES canonique |
CC1=CC2=C(C=C1C)OCCC3=C2NN=C3C4=CC=CC=C4 |
Autres numéros CAS |
124392-83-2 |
Synonymes |
4,5-Dihydro-8,9-dimethyl-3-phenyl-2H-(1)benzoxepino(5,4-c)pyrazole |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















